molecular formula C₆H₉D₃O₅ B1158025 Methyl β-L-Arabinopyranoside-d3

Methyl β-L-Arabinopyranoside-d3

Cat. No.: B1158025
M. Wt: 167.17
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl β-L-Arabinopyranoside-d3 is a deuterated derivative of methyl β-L-arabinopyranoside, where three hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where it serves as an internal standard for quantifying non-deuterated analogs in complex mixtures . The compound retains the β-anomeric configuration (C1-OH group in axial position) and L-arabinose stereochemistry, distinguishing it from D-configured or α-anomer variants. Its molecular formula is C₆H₉D₃O₅, with a monoisotopic mass of 167.09 g/mol (deuterium substitution increases mass by ~3.02 g/mol compared to the non-deuterated form) .

Properties

Molecular Formula

C₆H₉D₃O₅

Molecular Weight

167.17

Synonyms

β-L-Arabinopyranoside Methyl Ether-d3;  NSC 25272-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Methyl β-L-Arabinopyranoside-d3 and related arabinopyranosides:

Compound Name Molecular Formula Anomeric Configuration Substituents/Modifications Key Applications References
This compound C₆H₉D₃O₅ β-L Deuterated methyl group Analytical standard (NMR, MS); metabolic tracing
Methyl α-D-Arabinopyranoside C₆H₁₂O₅ α-D Non-deuterated methyl group Glycosylation studies; carbohydrate chemistry
Benzyl β-D-Arabinopyranoside C₁₂H₁₆O₅ β-D Benzyl group at anomeric position Intermediate in oligosaccharide synthesis; protective group strategies
4-Methylumbelliferyl α-L-Arabinopyranoside C₁₅H₁₆O₇ α-L 4-Methylumbelliferyl fluorophore Enzyme substrate (e.g., arabinosidase assays); fluorescence-based detection
Peonidin 3-Arabinoside C₂₁H₂₁ClO₁₀ β-D Anthocyanin core (peonidin) Natural pigment; antioxidant studies in plant biochemistry
3-Methylbutyl 6-O-α-L-Arabinopyranosyl-β-D-glucopyranoside C₁₆H₂₈O₁₀ β-D (glucose), α-L (arabinose) Disaccharide with 3-methylbutyl aglycone Phytochemical research; flavor and fragrance precursor

Key Comparison Points

Anomeric Configuration: β-L vs. α-D (e.g., Methyl α-D-Arabinopyranoside) or α-L (e.g., 4-Methylumbelliferyl derivative) configurations influence enzyme specificity and binding affinity in glycosidase assays . Aglycone Diversity: Compounds like Peonidin 3-Arabinoside incorporate anthocyanin aglycones, enabling applications in natural product chemistry, while benzyl or 4-methylumbelliferyl groups enhance solubility or fluorescence .

Synthetic Methods: this compound is synthesized via deuterated methanol in glycosylation reactions, analogous to non-deuterated analogs using catalysts like BF₃·Et₂O or TMSOTf . Protective group strategies (e.g., benzoyl, acetyl) are employed in derivatives like Benzyl β-D-Arabinopyranoside to direct regioselective glycosylation .

Functional Applications: Analytical Standards: Deuterated forms are critical for quantitative NMR/MS, while fluorogenic substrates (e.g., 4-Methylumbelliferyl derivatives) enable high-throughput enzymatic assays . Biological Probes: Anthocyanin derivatives (e.g., Peonidin 3-Arabinopyranoside) are studied for antioxidant properties, whereas disaccharides (e.g., 3-Methylbutyl glucoside) serve as flavor precursors .

Research Findings and Data

  • Enzyme Specificity: α-L-Arabinopyranosides (e.g., 4-Methylumbelliferyl derivative) are hydrolyzed by α-L-arabinosidases, whereas β-anomers resist cleavage, highlighting stereochemical selectivity .
  • Thermal Stability: Benzyl-protected arabinopyranosides exhibit enhanced stability under acidic conditions compared to methyl glycosides, critical for oligosaccharide synthesis .

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